molecular formula C13H9ClN2O2 B6185120 ethyl 4-chloro-5-cyanoquinoline-3-carboxylate CAS No. 2639427-55-5

ethyl 4-chloro-5-cyanoquinoline-3-carboxylate

Cat. No.: B6185120
CAS No.: 2639427-55-5
M. Wt: 260.7
InChI Key:
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Description

Ethyl 4-chloro-5-cyanoquinoline-3-carboxylate is a chemical compound with the molecular formula C13H9ClN2O2 and a molecular weight of 260.7 g/mol.

Preparation Methods

The synthesis of ethyl 4-chloro-5-cyanoquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 4-chloroquinoline-3-carboxylic acid with cyanogen bromide to introduce the cyano group at the 5-position. This intermediate is then esterified with ethanol to form the ethyl ester . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl 4-chloro-5-cyanoquinoline-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The quinoline ring can undergo oxidation to form quinoline N-oxide derivatives.

Common reagents used in these reactions include cyanogen bromide, ethanol, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-5-cyanoquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with nucleic acids and proteins .

Comparison with Similar Compounds

Ethyl 4-chloro-5-cyanoquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

    Ethyl 4-chloroquinoline-3-carboxylate: Lacks the cyano group, which may result in different biological activities and chemical reactivity.

    4-Chloro-5-cyanoquinoline-3-carboxylic acid: The absence of the ethyl ester group can affect its solubility and reactivity.

    5-Cyanoquinoline-3-carboxylate derivatives: Variations in the substituents on the quinoline ring can lead to differences in biological activity and chemical properties.

This compound is unique due to the presence of both the chloro and cyano groups, which contribute to its distinct chemical and biological properties .

Properties

CAS No.

2639427-55-5

Molecular Formula

C13H9ClN2O2

Molecular Weight

260.7

Purity

95

Origin of Product

United States

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